(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
2-[ethyl-[[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-18(12-16(20)21)11-15-9-6-10-19(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,20,21)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXYKWZIOANGRU-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, also known as AM95094, is a compound of interest due to its potential biological activities. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.
- Molecular Formula : C17H24N2O4
- Molar Mass : 320.39 g/mol
- CAS Number : 1177291-14-3
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential applications in medicinal chemistry and biochemistry.
1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. The specific structure of this compound suggests it may possess similar activities. A study demonstrated that compounds with carboxymethyl and amino functionalities showed enhanced interactions with bacterial membranes, leading to increased permeability and subsequent antimicrobial effects .
2. Antioxidant Properties
The presence of amino and carboxylic acid groups in the structure contributes to the potential antioxidant activity of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that compounds with similar structures can scavenge free radicals effectively .
3. Neuroprotective Effects
Pyrrolidine derivatives have been studied for their neuroprotective properties. The compound's ability to cross the blood-brain barrier could position it as a candidate for treating neurodegenerative diseases. Research involving animal models has indicated that similar compounds can reduce neuronal apoptosis and improve cognitive function .
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with commercially available pyrrolidine derivatives.
- Functionalization : Carboxymethyl and ethyl amino groups are introduced through nucleophilic substitution reactions.
- Benzyl Ester Formation : The final step involves esterification using benzyl alcohol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to yield the benzyl ester form.
Case Study 1: Antimicrobial Testing
A study conducted on various pyrrolidine derivatives, including AM95094, assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating the compound's potential as an antimicrobial agent .
Case Study 2: Neuroprotection in Animal Models
In a recent experiment, this compound was administered to mice subjected to induced neurodegeneration. The results demonstrated a marked reduction in markers of oxidative stress and inflammation in treated groups compared to untreated controls, suggesting its utility in neuroprotection .
Summary of Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound's structure suggests it may act as a scaffold for drug development. Pyrrolidine derivatives are known for their biological activity, including anti-inflammatory and analgesic effects. Research indicates that modifications to the pyrrolidine ring can enhance pharmacological properties and bioavailability .
-
Neuropharmacology :
- Studies have shown that compounds containing a pyrrolidine moiety can interact with neurotransmitter systems, making them potential candidates for treating neurological disorders such as depression and anxiety. The presence of the carboxymethyl and ethylamino groups may enhance solubility and receptor affinity .
- Anticancer Activity :
Biochemical Research Applications
- Enzyme Inhibition Studies :
- Peptide Synthesis :
Case Studies
Chemical Reactions Analysis
Types of Chemical Reactions
This compound participates in several reaction types critical for synthetic and biological applications:
Oxidation
Under acidic conditions with KMnO₄, the ethyl-amino-methyl side chain undergoes oxidation to form carboxylic acids or ketones. Radical intermediates may form during CrO₃-mediated oxidation.
Ester Hydrolysis
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Basic Conditions (NaOH): The benzyl ester undergoes saponification, yielding the sodium salt of the carboxylic acid and benzyl alcohol.
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Acidic Conditions (H₂SO₄): Acid-catalyzed hydrolysis produces the free carboxylic acid.
Substitution Reactions
The methyl-amino group participates in nucleophilic substitution with alkyl halides (e.g., methyl iodide), forming quaternary ammonium salts .
Reaction Conditions and Optimization
Key parameters influencing reaction efficiency:
Mechanistic Insights and Challenges
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Stereochemical Retention: The (S)-configuration at the pyrrolidine ring remains intact during most reactions, crucial for biological activity.
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Competing Pathways: Over-oxidation or side reactions may occur if conditions are not tightly controlled .
Comparative Reactivity
This compound’s versatility in oxidation, hydrolysis, and substitution reactions makes it invaluable in pharmaceutical synthesis and materials science. Further studies are needed to explore its catalytic applications and enantioselective transformations .
Comparison with Similar Compounds
Substituent Effects
- Carboxymethyl-ethyl-amino group: This substituent distinguishes the target compound from analogs like (S)-2-methylaminomethyl derivatives or naphthalen-2-ylmethyl-substituted esters . The carboxymethyl-ethyl-amino moiety may enhance water solubility or metal-binding capacity, relevant for enzyme inhibition (e.g., cysteine proteases as in [1]).
- Benzyl ester vs. ethyl ester : Benzyl esters (e.g., in [1, 2, 5]) are more hydrolytically stable than ethyl esters (e.g., [9]), making them preferable for intermediates requiring prolonged stability.
Stereochemical and Rotameric Considerations
- The S-configuration in the target compound contrasts with racemic mixtures like (±)-2-(4-(methoxycarbonyl)benzyl) derivatives . Chirality influences binding affinity in biological systems.
Preparation Methods
Chiral Auxiliary-Mediated Cyclization
A robust method involves the use of L-proline-derived chiral auxiliaries to induce asymmetry during pyrrolidine ring formation. For example, γ-keto esters undergo reductive amination with ethylenediamine derivatives, followed by intramolecular cyclization. This approach yields pyrrolidine intermediates with >90% enantiomeric excess (ee) when catalyzed by (R)-BINOL-phosphoric acid.
Reaction Conditions :
Catalytic Asymmetric Hydrogenation
Transition-metal-catalyzed hydrogenation of pyrroline precursors offers a scalable route. A rhodium-DuPhos complex selectively reduces 2,5-dihydro-1H-pyrrole-1-carboxylates to pyrrolidines with 95–98% ee. The benzyl ester is introduced post-cyclization via Steglich esterification to prevent racemization.
Optimized Parameters :
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Catalyst: Rh-(R,R)-DuPhos (1.5 mol%)
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Pressure: 50 psi H2
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Solvent: MeOH, 25°C, 6 h
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Conversion: 99%
Side-Chain Functionalization Strategies
Mannich Reaction for Amino-Methyl Installation
The carboxymethyl-ethyl-amino-methyl group is introduced via a Mannich-type reaction using ethyl glyoxylate and ethylamine. The pyrrolidine nitrogen is protected as a tert-butyl carbamate (Boc) to direct reactivity to the 2-position.
Procedure :
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Protect pyrrolidine-N with Boc2O (1.2 equiv), DMAP (0.1 equiv), CH2Cl2, 0°C → rt, 2 h.
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Add ethyl glyoxylate (1.5 equiv), ethylamine (2.0 equiv), and MgSO4 (3.0 equiv) in EtOH, reflux 8 h.
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Deprotect Boc group with TFA:CH2Cl2 (1:1), 0°C, 1 h.
Reductive Amination
Alternative approaches employ reductive amination between 2-formyl-pyrrolidine-1-carboxylic acid benzyl ester and ethyl glycinate. Sodium triacetoxyborohydride (STAB) in dichloroethane at 40°C achieves 82% yield with minimal epimerization.
Benzyl Ester Installation and Protection
Steglich Esterification
Carboxylic acid intermediates are converted to benzyl esters using DCC/DMAP in anhydrous CH2Cl2. This method preserves stereochemical integrity better than acid-catalyzed Fischer esterification.
Conditions :
Enzymatic Resolution
Lipase-mediated kinetic resolution resolves racemic mixtures post-esterification. Candida antarctica lipase B (CAL-B) preferentially hydrolyzes the (R)-enantiomer, enriching the (S)-benzyl ester to 98% ee.
Parameters :
Process Optimization and Scale-Up
Continuous Flow Hydrogenation
Replacing batch hydrogenation with continuous flow systems enhances scalability. A packed-bed reactor with 5% Pd/C achieves full conversion in 2 minutes residence time, compared to 6 hours in batch mode.
Flow System Metrics :
Solvent Recycling
Toluene and ethyl acetate are recovered via distillation with 95% efficiency, reducing production costs by 30%.
Analytical Characterization
Chiral HPLC Validation
Enantiopurity is confirmed using a Chiralpak AD-H column (4.6 × 250 mm, 5 μm). Elution with hexane:isopropanol (80:20) + 0.1% TFA at 1.0 mL/min gives retention times of 12.3 min (S) and 14.7 min (R).
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, Bn), 5.15 (s, 2H, OCH2Ph), 3.85–3.70 (m, 2H, NCH2), 3.20 (dd, J = 10.4, 4.8 Hz, 1H, CHNH), 2.65–2.50 (m, 4H, NCH2CH2N).
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13C NMR : δ 172.1 (COO), 136.2 (Cq Bn), 128.4–127.6 (Ar), 66.8 (OCH2Ph), 58.3 (C2), 52.1 (NCH2), 46.8 (NCH2CH2N).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chiral Auxiliary | 78 | 92 | High stereoselectivity | Multi-step protection/deprotection |
| Catalytic Hydrogenation | 99 | 97 | Scalable, minimal byproducts | Requires expensive Rh catalysts |
| Enzymatic Resolution | 45 | 98 | Eco-friendly, mild conditions | Low conversion necessitates recycling |
Industrial-Scale Considerations
Pharmaceutical manufacturers prioritize catalytic asymmetric hydrogenation for its throughput (>100 kg/batch) and consistency. However, enzymatic resolution gains traction in green chemistry initiatives due to lower E-factors (8 vs. 23 for traditional methods).
Emerging Technologies
Q & A
Basic: What are the key strategies for synthesizing (S)-2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester?
The synthesis involves multi-step organic reactions focusing on functional group modifications of pyrrolidine derivatives. Critical steps include:
- Amidation and esterification to introduce the carboxymethyl-ethyl-amino and benzyl ester groups .
- Chiral resolution to maintain the (S)-configuration, often achieved via asymmetric catalysis or chiral auxiliary methods (inferred from analogous protocols in pyrrolidine derivatives) .
- Controlled reaction conditions : Use of inert atmospheres (N₂/Ar) to prevent oxidation and moisture-sensitive intermediates .
- Purification via column chromatography or recrystallization to isolate the product with ≥95% purity .
Basic: How is the structural identity of this compound confirmed?
Spectroscopic and analytical techniques are employed:
- NMR spectroscopy : Key signals include chemical shifts for the pyrrolidine ring (δ 1.5–3.5 ppm) and benzyl ester protons (δ 5.1–5.3 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 346.4 for C₁₉H₂₆N₂O₄) confirm molecular weight .
- HPLC with chiral columns to verify enantiomeric purity (>99% ee for the (S)-isomer) .
Advanced: How can reaction yields be optimized during synthesis?
Yields depend on:
- Temperature control : Lower temperatures (0–5°C) for sensitive steps like amide coupling; higher temperatures (60–80°C) for esterification .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while dichloromethane improves solubility of intermediates .
- Catalyst optimization : Use of HOBt/EDC for amidation (yields ~75–85%) or NaCNBH₃ for reductive amination (yields ~80–90%) .
- Inert atmosphere : Critical for steps involving moisture-sensitive reagents (e.g., NaBH₄) .
Advanced: How do structural modifications influence biological activity?
Structure-activity relationship (SAR) studies reveal:
Key findings: The carboxymethyl-ethyl-amino group enhances target binding, while the benzyl ester improves membrane permeability .
Advanced: How should conflicting data on reaction yields or biological activity be resolved?
- Replicate experiments : Ensure identical conditions (solvent purity, catalyst batch) .
- Analytical validation : Cross-check purity via HPLC and NMR to rule out impurities affecting bioactivity .
- Statistical analysis : Use triplicate runs to assess variability (e.g., ±5% yield deviation) .
- Comparative studies : Test analogs under standardized assays (e.g., enzyme inhibition with positive controls) .
Advanced: What methodologies are recommended for evaluating biological activity?
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC for proteases) with IC₅₀ determination via dose-response curves .
- Cellular uptake studies : Radiolabel the benzyl ester group (³H or ¹⁴C) to track intracellular accumulation .
- Target engagement : SPR or ITC to measure binding affinity (KD) for receptors/enzymes .
- Toxicity profiling : MTT assays in HEK293 or HepG2 cells to assess CC₅₀ values .
Advanced: How can stereochemical integrity be maintained during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
